N-(cyanomethyl)-2-cyclopropyl-N-(pyridin-2-yl)furan-3-carboxamide
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Overview
Description
N-(cyanomethyl)-2-cyclopropyl-N-(pyridin-2-yl)furan-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a pyridine ring, a cyclopropyl group, and a cyanomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(cyanomethyl)-2-cyclopropyl-N-(pyridin-2-yl)furan-3-carboxamide typically involves multiple steps, starting with the formation of the furan ring. One common approach is the cyclization of a suitable precursor, such as a diketone, under acidic conditions. The pyridine ring can be introduced through a nucleophilic substitution reaction, followed by the addition of the cyclopropyl group using a cyclopropanation reaction. Finally, the cyanomethyl group is introduced through a cyanation reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Continuous flow chemistry and other advanced techniques may also be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions: N-(cyanomethyl)-2-cyclopropyl-N-(pyridin-2-yl)furan-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) for cyanation.
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Cyanation reactions can introduce a cyanomethyl group, resulting in the formation of nitriles.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the creation of pharmaceuticals, agrochemicals, and other specialty chemicals.
Biology: N-(cyanomethyl)-2-cyclopropyl-N-(pyridin-2-yl)furan-3-carboxamide has shown potential as a biological probe or inhibitor in biochemical studies. Its interactions with various enzymes and receptors can provide insights into biological processes and pathways.
Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its structural features may contribute to the development of new therapeutic agents targeting specific diseases or conditions.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its unique properties may enhance the performance and durability of these materials.
Mechanism of Action
The mechanism by which N-(cyanomethyl)-2-cyclopropyl-N-(pyridin-2-yl)furan-3-carboxamide exerts its effects depends on its specific application. For example, in medicinal applications, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
N-(cyanomethyl)-4-(trifluoromethyl)nicotinamide
N-(cyanomethyl)-4-(trifluoromethyl)pyridine-3-carboxamide
N-(cyanomethyl)-2-cyclopropyl-N-(pyridin-2-yl)thiophene-3-carboxamide
Uniqueness: N-(cyanomethyl)-2-cyclopropyl-N-(pyridin-2-yl)furan-3-carboxamide stands out due to its unique combination of functional groups and structural elements. The presence of the furan ring, in particular, distinguishes it from other similar compounds, potentially leading to different chemical and biological properties.
Properties
IUPAC Name |
N-(cyanomethyl)-2-cyclopropyl-N-pyridin-2-ylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c16-7-9-18(13-3-1-2-8-17-13)15(19)12-6-10-20-14(12)11-4-5-11/h1-3,6,8,10-11H,4-5,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOOLIFSBBKRFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=CO2)C(=O)N(CC#N)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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